molecular formula C13H18O2 B6257942 spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid CAS No. 119404-79-4

spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid

Cat. No. B6257942
CAS RN: 119404-79-4
M. Wt: 206.3
InChI Key:
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Description

Spiro[adamantane-2,1’-cyclopropane] is a class of organic compounds that possesses unique structural features . It is defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Synthesis Analysis

The synthesis of spirocyclopropane annelated to six- and five-member rings has been demonstrated in recent decades . Various methods for the synthesis of these compounds have been reported . For example, Spiro{6,6,2′,2′-tetramethyl-2,3-diazabicyclo[3,1,0]hex-2-ene-4,1′-cyclopropane} was obtained in 66% yield by the decomposition of nitrosourea in the presence of 3,3-dimethylcyclopropene .


Molecular Structure Analysis

The molecular structure of spiro[adamantane-2,1’-cyclopropane] is characterized by a unique spirocyclic structure . The IUPAC Standard InChI is InChI=1S/C12H18/c1-2-12 (1)10-4-8-3-9 (6-10)7-11 (12)5-8/h8-11H,1-7H2 .


Chemical Reactions Analysis

The chemical reactions involving spiro[adamantane-2,1’-cyclopropane] are diverse and complex . For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced with a yield of 70% .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[adamantane-2,1’-cyclopropane] include a molecular weight of 162.2713 . The compound is a powder form . The melting point is 255-256 .

Safety and Hazards

The safety information for spiro[adamantane-2,1’-cyclopropane]-3’-amine hydrochloride, a related compound, indicates that it has hazard statements H315, H319, H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation respectively .

Future Directions

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, future research could focus on exploring the potential of spiro[adamantane-2,1’-cyclopropane] in drug discovery and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid involves the reaction of adamantane-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form the spirocyclic intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "Adamantane-2-carboxylic acid", "Cyclopropanecarbonyl chloride", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve adamantane-2-carboxylic acid and cyclopropanecarbonyl chloride in a solvent such as dichloromethane.", "Step 2: Add a base such as triethylamine to the reaction mixture to catalyze the reaction.", "Step 3: Stir the reaction mixture at room temperature for several hours to allow the formation of the spirocyclic intermediate.", "Step 4: Quench the reaction by adding water to the reaction mixture.", "Step 5: Extract the product with a suitable organic solvent.", "Step 6: Purify the product by recrystallization or chromatography.", "Step 7: Characterize the product by spectroscopic methods such as NMR and IR." ] }

CAS RN

119404-79-4

Molecular Formula

C13H18O2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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